2,6-dichloropyridin-4-amine Hydrochloride
Overview
Description
2,6-Dichloropyridin-4-amine Hydrochloride is a chemical compound with the molecular formula C5H4Cl2N2·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloropyridin-4-amine Hydrochloride typically involves the chlorination of pyridine derivatives. One common method starts with 2,6-dichloropyridine, which undergoes nitration to form 2,6-dichloro-4-nitropyridine. This intermediate is then reduced to 2,6-dichloropyridin-4-amine using reducing agents such as hydrogen gas in the presence of a catalyst .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination and reduction processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloropyridin-4-amine Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form pyridine N-oxide derivatives.
Reduction Reactions: Reduction of nitro groups to amines is a common transformation.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Major Products Formed
Substitution: Formation of various substituted pyridines.
Oxidation: Pyridine N-oxide derivatives.
Reduction: Amino-substituted pyridines.
Scientific Research Applications
2,6-Dichloropyridin-4-amine Hydrochloride is widely used in scientific research due to its versatility:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a precursor in the synthesis of pharmaceuticals, including Rho kinase inhibitors.
Industry: In the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2,6-Dichloropyridin-4-amine Hydrochloride involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it acts as a building block for compounds that inhibit enzymes or modulate receptor activity. The chlorine atoms and amino group play crucial roles in binding to active sites and influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloropyridine: A precursor in the synthesis of 2,6-Dichloropyridin-4-amine Hydrochloride.
2,6-Dichloropyridin-4-ylamine: Another derivative with similar properties.
4-Amino-2,6-dichloropyrimidine: A structurally related compound used in similar applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and binding characteristics. This makes it particularly valuable in the synthesis of pharmaceuticals and agrochemicals where precise molecular interactions are required .
Properties
IUPAC Name |
2,6-dichloropyridin-4-amine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2.ClH/c6-4-1-3(8)2-5(7)9-4;/h1-2H,(H2,8,9);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SATKHNGZXGJMEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1Cl)Cl)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.46 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1049730-38-2 | |
Record name | 4-Pyridinamine, 2,6-dichloro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1049730-38-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.